molecular formula C15H19N3O4S B7054083 1-(2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)piperidine-3-sulfonamide

1-(2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)piperidine-3-sulfonamide

Cat. No.: B7054083
M. Wt: 337.4 g/mol
InChI Key: KGSRCCQBKFIFOD-UHFFFAOYSA-N
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Description

1-(2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)piperidine-3-sulfonamide is a complex organic compound that features a quinoline core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The quinoline moiety is known for its biological activity, making derivatives of this structure valuable in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)piperidine-3-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, which can be synthesized through the Pfitzinger reaction, involving the condensation of isatin with an aromatic aldehyde in the presence of a base . The resulting quinoline derivative is then subjected to further functionalization to introduce the piperidine and sulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are carefully selected to ensure the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1-(2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)piperidine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline ring can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

1-(2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)piperidine-3-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)piperidine-3-sulfonamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the sulfonamide group can bind to enzyme active sites, blocking their activity. These interactions disrupt critical biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)piperidine-3-sulfonamide is unique due to its combined structural features of quinoline, piperidine, and sulfonamide. This combination imparts distinct biological activities and chemical reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

1-(2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)piperidine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c16-23(21,22)10-4-3-7-18(9-10)15(20)12-8-14(19)17-13-6-2-1-5-11(12)13/h1-2,5-6,10,12H,3-4,7-9H2,(H,17,19)(H2,16,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSRCCQBKFIFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC(=O)NC3=CC=CC=C23)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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